Acetic acid;heptadec-1-en-1-ol
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Overview
Description
Acetic acid; heptadec-1-en-1-ol is an organic compound that combines the properties of acetic acid and heptadec-1-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Heptadec-1-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; heptadec-1-en-1-ol typically involves the esterification reaction between acetic acid and heptadec-1-en-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{17}\text{H}{33}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{17}\text{H}{33} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: Industrial production of acetic acid; heptadec-1-en-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor with a catalyst, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Acetic acid; heptadec-1-en-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Acetic acid; heptadec-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid; heptadec-1-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of acetic acid and heptadec-1-en-1-ol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Heptadec-1-en-1-ol: A long-chain unsaturated alcohol with similar physical properties but lacks the acidic component.
Acetic Acid: A simple carboxylic acid with strong acidic properties but lacks the long-chain alcohol component.
Uniqueness: Acetic acid; heptadec-1-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
125301-09-9 |
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Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
acetic acid;heptadec-1-en-1-ol |
InChI |
InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4) |
InChI Key |
KTEHANLUUUMPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
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